1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-(trifluoromethyl)phenyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenylpiperazines.
Scientific Research Applications
1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine can be compared with other phenylpiperazines such as:
1-(3-Trifluoromethylphenyl)piperazine: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
1-(2-Chloro-4-trifluoromethylphenyl)piperazine: Another closely related compound with distinct reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
CAS No. |
1211533-30-0 |
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Molecular Formula |
C11H12ClF3N2 |
Molecular Weight |
264.67 g/mol |
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-3-1-2-8(11(13,14)15)10(9)17-6-4-16-5-7-17/h1-3,16H,4-7H2 |
InChI Key |
QDYIRDMLQFMTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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